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Compound of Interest

Compound Name: Met-tyr-phe amide

Cat. No.: B13821449

Get Quote

Executive Summary
The tripeptide Met-Tyr-Phe-amide (M-Y-F-

) presents a unique set of challenges for solution-state NMR. As a hydrophobic sequence often
used as a chymotrypsin substrate or a model for transmembrane segments, its characterization
requires specific protocols that differ from standard globular protein NMR.

This guide addresses the three critical hurdles in analyzing M-Y-F-

:

Solubility & Exchange: Overcoming hydrophobic aggregation and rapid amide proton

exchange.

The "Zero-Crossing" Regime: Managing the Nuclear Overhauser Effect (NOE) for a molecule

of ~450 Da, where standard NOESY experiments often fail.

Spectral Overlap: Unambiguously assigning the aromatic rings of Tyrosine and

Phenylalanine.
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Part 1: Sample Preparation (The Foundation)
Solvent Selection Strategy
For this specific sequence, DMSO-d6 is the recommended solvent for primary structural

characterization. While aqueous buffers mimic physiological conditions, they cause rapid

exchange of the C-terminal amide protons and the Tyrosine hydroxyl proton, rendering them

invisible.

Parameter
DMSO-d6 Protocol
(Recommended)

90% H2O / 10% D2O
Protocol

Solubility
Excellent (prevents

aggregation)
Poor (requires pH < 4.0)

Amide Visibility Sharp, slow exchange
Broad, fast exchange (unless

acidic)

Viscosity
High (slower tumbling, better

NOE)
Low (faster tumbling)

Reference TMS (0.00 ppm) DSS (0.00 ppm)

Preventing Methionine Oxidation
The Methionine (Met) thioether moiety is highly susceptible to oxidation, forming methionine

sulfoxide. This creates satellite peaks and heterogeneity in the spectrum.

Critical Step: Degas the solvent using a freeze-pump-thaw cycle or by bubbling dry

nitrogen/argon through the solvent for 15 minutes before dissolving the peptide.

Storage: Samples should be stored at 4°C and analyzed within 48 hours.

Preparation Workflow
Target Concentration: 2–5 mM (approx. 1.0–2.5 mg of peptide in 600 µL solvent).
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Weigh Peptide
(1.5 mg)

Dissolve & Vortex
(Avoid Sonication)

Prepare Solvent
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Degas Solvent
(N2 Sparging, 10 min)

Transfer to
5mm Tube

Insert & Shim
(Topshim)

Click to download full resolution via product page

Figure 1: Optimized sample preparation workflow to minimize oxidation and ensure

homogeneity.

Part 2: Acquisition Protocols
The "Zero-Crossing" Problem
Met-Tyr-Phe-amide has a molecular weight of ~472 Da. In non-viscous solvents, its rotational

correlation time (

) places it near the condition

, where the NOE intensity approaches zero.

Directive: Do not run a standard NOESY. You will likely see no cross-peaks.

Solution: Use ROESY (Rotating-frame Overhauser Effect Spectroscopy), which guarantees

positive cross-peaks regardless of molecular size.

Pulse Sequence Parameters
Use the following parameters for a 500-700 MHz spectrometer.
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Experiment
Pulse Code
(Bruker/Varian)

Mixing Time / Delay Purpose

1D Proton zg30 / s2pul D1 = 2.0 s

Quality check,

concentration

verification.

2D COSY cosygpppqf -

Identification of

scalar couplings (H-H

neighbors).

2D TOCSY mlevph / tocsy Mix = 80 ms

Identifies complete

amino acid spin

systems (e.g., Tyr

ring).

2D ROESY roesyph Mix = 250-300 ms

Crucial: Sequential

assignment (

).

1H-13C HSQC hsqcetgpsisp -

Natural abundance.

Separates Tyr/Phe

aromatic overlap.

Part 3: Data Analysis & Assignment Strategy
Assignment Logic
The assignment follows a "Spin System ID

Sequential Walk" logic.

Identify Spin Systems (TOCSY):

Met: Look for the unique singlet of the

-methyl group (

2.0-2.1 ppm) and its connectivity to the
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-methylene protons.

Tyr: The aromatic ring appears as a pair of doublets (AA'BB' system) typically around 6.8

and 7.1 ppm.

Phe: The aromatic ring appears as a complex multiplet (5 protons) around 7.2-7.4 ppm.

Amide (

): In DMSO, the C-terminal amide appears as two distinct peaks (due to restricted rotation)
or one broad peak, distinct from the backbone amide doublets.

Sequential Walk (ROESY):

Trace the connectivity from the Alpha proton (

) of residue

to the Amide proton (

) of residue

.

Path:

.
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Step 1: Residue Identification (TOCSY)

Step 2: Sequential Walk (ROESY)

Spectrum Acquired

Met: S-CH3 Singlet
(~2.0 ppm)

Aromatic Region
(6.5 - 7.5 ppm)

d_alphaN Connectivity
Ha(i) -> HN(i+1)

Start at N-termDistinguish Tyr vs Phe
(Tyr = AA'BB' Doublets)

Confirm Sequence:
Met -> Tyr -> Phe

Click to download full resolution via product page

Figure 2: Logic flow for assigning the Met-Tyr-Phe tripeptide signals.

Distinguishing Tyrosine and Phenylalanine
The aromatic region is often crowded.

TOCSY is key: In a TOCSY spectrum, the Tyrosine

and

protons will show strong correlation to each other but no correlation to the rest of the ring (as
the symmetry breaks the coupling network or the OH acts as a block). Phenylalanine will
show a more complex network involving
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protons.

HSQC (Natural Abundance): If concentration permits (>5mM), a 13C-HSQC is definitive. Tyr

(attached to OH) is quaternary and invisible in HSQC, but shifts the

significantly compared to Phe.

Part 4: Structural Characterization
Once assigned, the ROESY intensities provide conformational data.

ROESY Cross-peak Sign:

True ROE signals will have the opposite sign to the diagonal (e.g., if diagonal is

positive/red, cross-peaks are negative/blue).

TOCSY Artifacts: In ROESY spectra, TOCSY transfers can occur (HOHAHA effect). These

appear with the same sign as the diagonal.[1] Filter these out during analysis.

Temperature Coefficients:

Record 1D spectra at 298K, 303K, 308K, and 313K.

Plot Chemical Shift (

) vs Temperature (

).

Interpretation: A slope

ppb/K indicates the amide proton is involved in an intramolecular hydrogen bond (e.g., a
gamma-turn) or is shielded from solvent. Large negative values (

to

ppb/K) indicate solvent exposure.

References

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.reddit.com/r/chemistry/comments/a1e0le/what_is_the_difference_between_noesy_and_roesy/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13821449?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic
Press. (Standard text for pulse sequence theory).
Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational
text for sequential assignment logic).

Wishart, D. S., et al. (1991). "1H, 13C and 15N chemical shift referencing in biomolecular

NMR." Journal of Biomolecular NMR. Link

Bothner-By, A. A., et al. (1984). "Structure determination of a tetrasaccharide: transient

nuclear Overhauser effects in the rotating frame." Journal of the American Chemical Society.

(The foundational paper for ROESY). Link

Neuhaus, D., & Williamson, M. (2000).[2] The Nuclear Overhauser Effect in Structural and

Conformational Analysis. Wiley-VCH.[2] (Definitive guide on NOE vs ROE regimes).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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